N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride
Overview
Description
N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a pyridine moiety, and a methyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Mechanism of Action
Mode of Action
It’s plausible that it interacts with its targets through hydrogen bonding or other types of molecular interactions, leading to changes in the target’s function . More detailed studies are required to elucidate the exact mode of action .
Biochemical Pathways
Given its complex structure, it could potentially interact with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
It’s possible that the compound could have a range of effects depending on the specific targets and pathways it interacts with . More research is needed to elucidate these effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of pyridine-2-carbaldehyde with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Methylation: The resulting amine is methylated using methyl iodide or a similar methylating agent to introduce the N-methyl group.
Cyclization: The final step involves cyclization to form the piperidine ring, followed by the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or pyridine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines or other reduced forms.
Scientific Research Applications
N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with specific receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-2-yl)methanamine
- N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine trihydrochloride
Uniqueness
N-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a pyridine moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-methyl-1-(1-pyridin-2-ylethyl)piperidin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-11(13-5-3-4-8-15-13)16-9-6-12(14-2)7-10-16;/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFPTWNXLNWKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-49-4 | |
Record name | 4-Piperidinamine, N-methyl-1-[1-(2-pyridinyl)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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